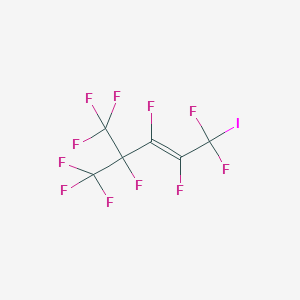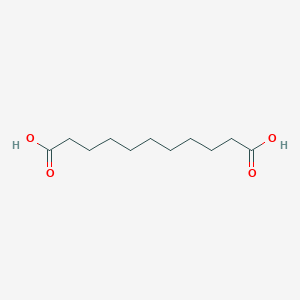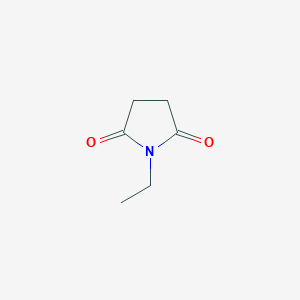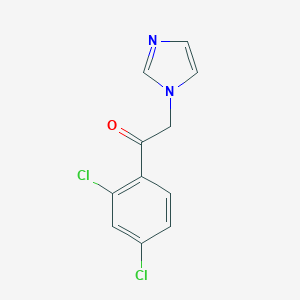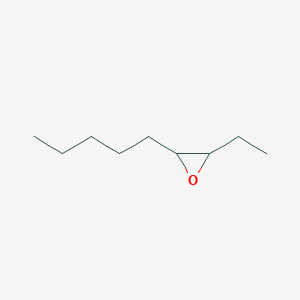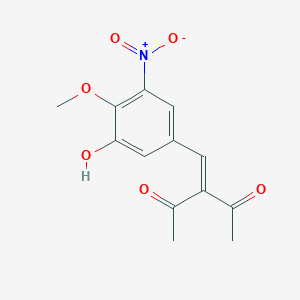
3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione, also known as HNM, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. HNM belongs to the family of chalcone derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione is not fully understood. However, it has been suggested that 3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione exerts its biological activities by modulating various signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway.
Biochemische Und Physiologische Effekte
3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). 3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, 3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione has been reported to exhibit antimicrobial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione has several advantages for lab experiments. It is a stable and easily synthesized compound with a high purity. 3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione is also relatively inexpensive and can be used in a wide range of assays. However, 3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous assays. In addition, 3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione has been reported to exhibit some cytotoxicity at high concentrations, which can limit its use in cell-based assays.
Zukünftige Richtungen
There are several future directions for research on 3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione. One area of research is to elucidate the exact mechanism of action of 3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione. Another area of research is to investigate the potential use of 3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione as a therapeutic agent for various diseases such as cancer, inflammation, and microbial infections. In addition, 3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione can be further modified to improve its solubility and reduce its cytotoxicity, which can expand its use in various assays. Finally, 3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione can be used as a fluorescent probe for the detection of metal ions, and further research can be conducted to optimize its sensitivity and selectivity.
Conclusion:
In conclusion, 3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. 3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione exhibits various biological activities such as anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. 3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione can be synthesized by the reaction of 3-hydroxy-4-methoxy-5-nitrobenzaldehyde with 2,4-pentanedione in the presence of a base. 3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione, including elucidating its mechanism of action, investigating its therapeutic potential, and optimizing its fluorescent properties.
Synthesemethoden
3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione can be synthesized by the reaction of 3-hydroxy-4-methoxy-5-nitrobenzaldehyde with 2,4-pentanedione in the presence of a base. The reaction yields 3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione as a yellow crystalline solid with a melting point of 218-220°C. The purity of the synthesized 3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione can be confirmed by various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione has been the subject of scientific research due to its potential therapeutic applications. It has been shown to exhibit various biological activities such as anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. 3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
CAS-Nummer |
118724-88-2 |
|---|---|
Produktname |
3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione |
Molekularformel |
C13H13NO6 |
Molekulargewicht |
279.24 g/mol |
IUPAC-Name |
3-[(3-hydroxy-4-methoxy-5-nitrophenyl)methylidene]pentane-2,4-dione |
InChI |
InChI=1S/C13H13NO6/c1-7(15)10(8(2)16)4-9-5-11(14(18)19)13(20-3)12(17)6-9/h4-6,17H,1-3H3 |
InChI-Schlüssel |
HIEZRGPTEOHFQX-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=CC1=CC(=C(C(=C1)O)OC)[N+](=O)[O-])C(=O)C |
Kanonische SMILES |
CC(=O)C(=CC1=CC(=C(C(=C1)O)OC)[N+](=O)[O-])C(=O)C |
Andere CAS-Nummern |
118724-88-2 |
Synonyme |
3-(3-hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione 3-HMNBP QO IA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



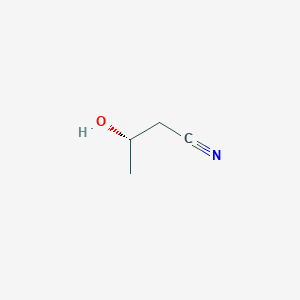

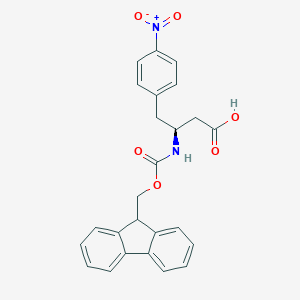
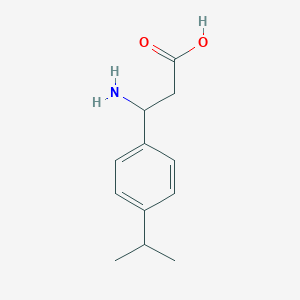
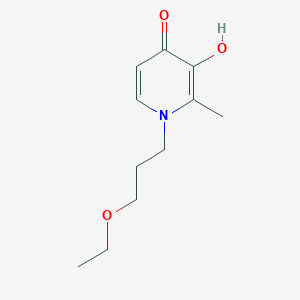
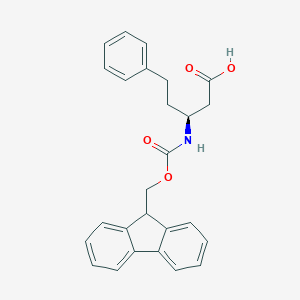
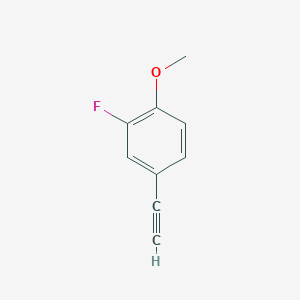
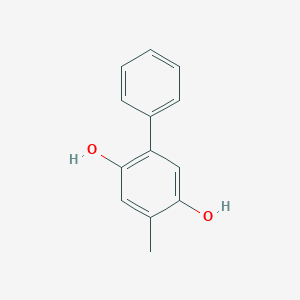
![(2S)-N-[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10S,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B51480.png)
